Physicochemical Property Differentiation of CAS 727361-19-5 Against a Close Structural Analog
A direct comparison of predicted physicochemical properties shows that (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine has a higher boiling point and greater vaporization enthalpy than a closely related analog lacking the N-ethyl group. This indicates that the ethyl substitution significantly increases intermolecular forces, which can impact volatility and handling during synthesis and purification.
| Evidence Dimension | Boiling Point and Vaporization Enthalpy |
|---|---|
| Target Compound Data | Boiling Point: 282.7±15.0 °C at 760 mmHg; Enthalpy of Vaporization: 52.2±3.0 kJ/mol |
| Comparator Or Baseline | 1-(furan-2-ylmethyl)pyrrolidine (CAS 61893-12-7): Boiling Point: 193.2±15.0 °C at 760 mmHg; Enthalpy of Vaporization: 42.9±3.0 kJ/mol |
| Quantified Difference | Approximately 89.5 °C higher boiling point and 9.3 kJ/mol higher vaporization enthalpy. |
| Conditions | Predicted data from ACD/Labs Percepta Platform, as reported on ChemSpider. |
Why This Matters
For procurement, this difference dictates distinct storage and handling requirements; for research, it can affect compound recovery during solvent evaporation and its behavior in gas chromatography assays.
